Positional Isomer Differentiation: 3-Substituted Pyrrolidine Scaffold Versus 2-Substituted Analogues
3-(2-Methylphenyl)pyrrolidine hydrochloride (CAS 1187172-23-1) is differentiated from its closest positional isomer, 2-(2-methylphenyl)pyrrolidine (CAS 129540-23-4), by the substitution position on the pyrrolidine ring. While both compounds share the identical ortho-tolyl substituent and free-base molecular weight (161.24 g/mol), the 3-substituted scaffold positions the aryl group at the β-carbon relative to the pyrrolidine nitrogen, whereas the 2-substituted isomer places the aryl group at the α-carbon directly adjacent to the nitrogen [1]. This positional difference alters the spatial orientation and electronic environment of the basic nitrogen center, affecting both reactivity in subsequent synthetic transformations and potential biological target interactions .
| Evidence Dimension | Positional isomerism: substitution site on pyrrolidine ring |
|---|---|
| Target Compound Data | 3-position substitution (β-carbon relative to nitrogen) |
| Comparator Or Baseline | 2-(2-methylphenyl)pyrrolidine (CAS 129540-23-4): 2-position substitution (α-carbon relative to nitrogen) |
| Quantified Difference | Not quantified for this specific pair; class-level inference based on known SAR principles for pyrrolidine derivatives |
| Conditions | Structural comparison; free base molecular weight identical at 161.24 g/mol for both isomers |
Why This Matters
The 3-substituted scaffold provides a distinct vector for molecular extension compared to the 2-substituted isomer, which may be critical when specific three-dimensional pharmacophore requirements must be satisfied in medicinal chemistry campaigns.
- [1] BOC Sciences. 2-(2-Methylphenyl)pyrrolidine. CAS 129540-23-4. Molecular Weight: 161.24. Molecular Formula: C11H15N. View Source
